molecular formula C26H32N8 B12519636 1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine

1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine

Cat. No.: B12519636
M. Wt: 456.6 g/mol
InChI Key: WDWIMDKOXZZYHH-UHFFFAOYSA-N
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Description

PF-4981517, also known as CYP3cide, is a potent, efficient, and specific time-dependent inhibitor of cytochrome P4503A4 (CYP3A4). This compound is used to distinguish the contributions of CYP3A4 versus CYP3A5 in drug metabolism. The IC50 values for CYP3A activity are 0.03 μM, 17 μM, and 71 μM for CYP3A4, CYP3A5, and CYP3A7, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

PF-4981517 is synthesized through a series of chemical reactions involving pyrazole and pyrimidine derivativesThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

The industrial production of PF-4981517 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound. The final product is typically stored at -20°C in powder form and at -80°C in solvent form to ensure stability .

Chemical Reactions Analysis

Types of Reactions

PF-4981517 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of PF-4981517, which can be used for further research and development in drug metabolism studies .

Scientific Research Applications

PF-4981517 has a wide range of scientific research applications, including:

Mechanism of Action

PF-4981517 exerts its effects by selectively inhibiting the activity of CYP3A4. The compound binds to the active site of CYP3A4, leading to time-dependent inactivation. This inhibition is characterized by an extreme metabolic inactivation efficiency (kinact/KI) of 3300 to 3800 ml min^-1 μmol^-1. The maximal inactivation rate (kinact) is equal to 1.6 min^-1 . This mechanism allows researchers to delineate the relative roles of CYP3A4 versus CYP3A5 in drug metabolism .

Comparison with Similar Compounds

PF-4981517 is unique in its high selectivity and efficiency as a CYP3A4 inhibitor. Similar compounds include:

These compounds differ in their selectivity, efficiency, and specific applications, making PF-4981517 a valuable tool in drug metabolism research .

Properties

Molecular Formula

C26H32N8

Molecular Weight

456.6 g/mol

IUPAC Name

1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-(3-piperidin-1-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3

InChI Key

WDWIMDKOXZZYHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C

Origin of Product

United States

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